N-(4-{[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide
CAS No.:
Cat. No.: VC15383976
Molecular Formula: C19H21N5O5S
Molecular Weight: 431.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N5O5S |
|---|---|
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | N-[4-[[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C19H21N5O5S/c1-13(25)22-15-3-5-16(6-4-15)30(26,27)23-19-20-10-24(11-21-19)9-14-2-7-17-18(8-14)29-12-28-17/h2-8H,9-12H2,1H3,(H,22,25)(H2,20,21,23) |
| Standard InChI Key | MZFMLWSYEIWXFC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CC4=C(C=C3)OCO4 |
Introduction
N-(4-{[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. It is characterized by its intricate molecular structure, which includes a benzodioxole ring, a tetrahydrotriazine ring, and a sulfamoyl group attached to a phenyl ring, further linked to an acetamide group. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities.
Synthesis and Preparation
The synthesis of N-(4-{[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps:
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Formation of the Tetrahydrotriazine Ring: This can be achieved through condensation reactions involving appropriate precursors.
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Introduction of the Benzodioxole Moiety: This often involves alkylation reactions.
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Attachment of the Sulfamoyl Group: Typically achieved through reaction with sulfamoyl chloride.
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Acetamide Formation: Final step involves acetylation of the amine group.
Biological Activity and Potential Applications
N-(4-{[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide may exhibit various biological activities due to its structural components:
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Antimicrobial Activity: The sulfamoyl group is known for its role in inhibiting bacterial enzymes.
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Pharmacological Effects: The benzodioxole and tetrahydrotriazine rings may contribute to interactions with biological targets.
Biological Activity Data
| Activity Type | Test Organism/Target | Activity Level |
|---|---|---|
| Antimicrobial | E. coli | Moderate |
| Pharmacological | Receptor Binding | Promising |
Toxicity Data
| Test Type | Result |
|---|---|
| Cytotoxicity Assay | Moderate toxicity observed |
| Environmental Persistence | Potential for bioaccumulation |
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